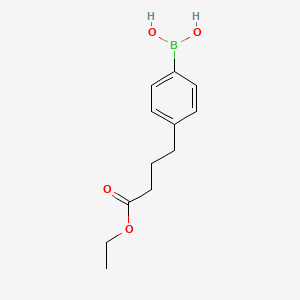
(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a 4-(4-ethoxy-4-oxobutyl) group, making it a versatile reagent in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid typically involves the reaction of 4-bromobenzene derivatives with boronic acid reagents under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted boronic acid derivatives .
Applications De Recherche Scientifique
(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic acid: Features a methoxy group on the phenyl ring.
4-Formylphenylboronic acid: Contains a formyl group on the phenyl ring .
Uniqueness
(4-(4-Ethoxy-4-oxobutyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C12H17BO4 |
|---|---|
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
[4-(4-ethoxy-4-oxobutyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 |
Clé InChI |
BINLQJRMSHVTST-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CCCC(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


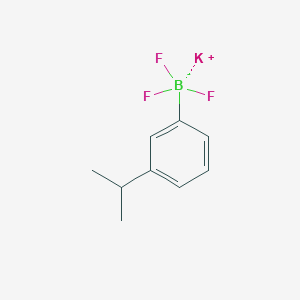
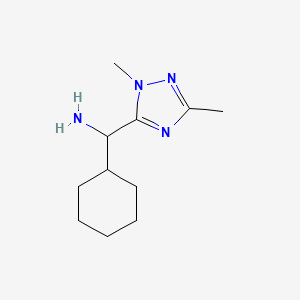
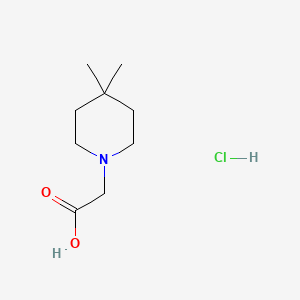
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

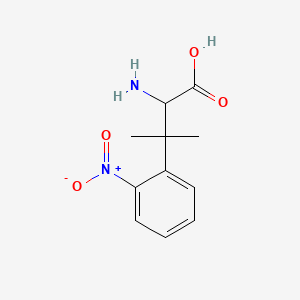
![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
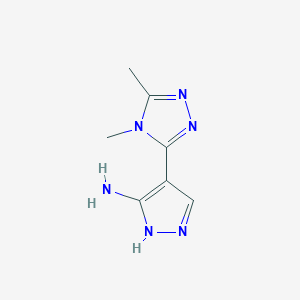
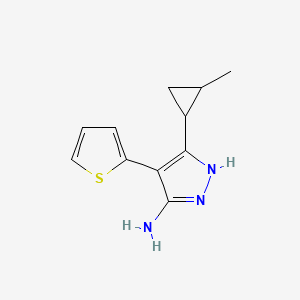
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
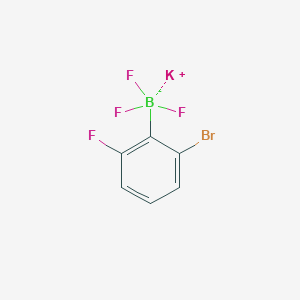
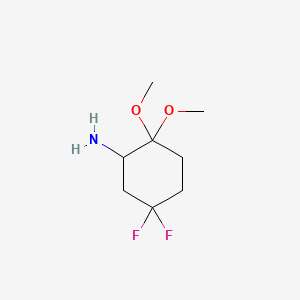

![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)
